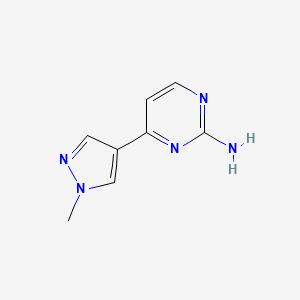

4-(1-methyl-1H-pyrazol-4-yl)pyrimidin-2-amine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“4-(1-methyl-1H-pyrazol-4-yl)pyrimidin-2-amine” is a chemical compound that has been studied for its potential as a CDK2 inhibitor, which could have implications in the treatment of cancer . It is derived from the bioisosteric replacement of the phenylsulfonamide moiety of a previous lead compound with pyrazole derivatives .

Synthesis Analysis

The synthesis of this compound involves the use of 2,5-dichloro-4-(1-methyl-1H-pyrazol-4-yl)pyrimidine and 4-amino-1H-pyrazole . A large-scale synthesis of this compound has also been reported .Molecular Structure Analysis

The molecular structure of this compound is characterized by a pyrimidin-2-amine core with a 1-methyl-1H-pyrazol-4-yl group at the 4-position .Chemical Reactions Analysis

This compound has been shown to exhibit potent CDK2 inhibitory activity . It has also been used in the synthesis of other compounds, indicating its reactivity and potential as a building block in chemical reactions .科学的研究の応用

Antitumor, Antifungal, and Antibacterial Applications

The compound's potential for use in antitumor, antifungal, and antibacterial treatments has been explored. In a study by Titi et al. (2020), derivatives of pyrazole, including compounds similar to 4-(1-methyl-1H-pyrazol-4-yl)pyrimidin-2-amine, were synthesized and characterized. They found that these compounds exhibited biological activity against breast cancer and microbes, indicating their utility in developing novel pharmacological agents (Titi et al., 2020).

Histone Lysine Demethylase Inhibition

Bavetsias et al. (2016) reported the discovery of N-substituted 4-(pyridin-2-yl)thiazole-2-amine derivatives, leading to the development of pyrazolo-pyrimidin-4-ones. These compounds were found to be potent inhibitors of JmjC histone N-methyl lysine demethylases (KDMs), which play a crucial role in epigenetic regulation (Bavetsias et al., 2016).

Insecticidal and Antibacterial Potential

Research by Deohate and Palaspagar (2020) on pyrimidine-linked pyrazole heterocyclic compounds, similar to this compound, showed promising insecticidal and antibacterial properties. This suggests potential applications in agriculture and microbial control (Deohate & Palaspagar, 2020).

Anti-Tubercular Activity

Vavaiya et al. (2022) synthesized a series of compounds with structures similar to the specified pyrazole derivative, revealing significant anti-tubercular activity. This indicates its potential application in treating tuberculosis (Vavaiya et al., 2022).

Antiviral Activity

Tantawy et al. (2012) explored the antiviral activity of 4-substituted 3-methyl-1,5-diphenyl-1H-pyrazoles, related to the compound of interest. Their findings showed strong antiviral activity against herpes simplex virus, suggesting potential for developing antiviral drugs (Tantawy et al., 2012).

作用機序

Target of Action

The primary target of the compound 4-(1-methyl-1H-pyrazol-4-yl)pyrimidin-2-amine is Cyclin-dependent kinase 2 (CDK2) . CDK2 is a serine/threonine protein kinase that is activated by binding to cyclin A or E and phosphorylation at its Thr160 residue . The activity of CDK2 is also negatively regulated by phosphorylation at its Thr14 and Tyr15 .

Mode of Action

The compound this compound interacts with CDK2, inhibiting its activity . This interaction results in a reduction in the phosphorylation of retinoblastoma at Thr821 . This inhibition of CDK2 activity leads to cell cycle arrest at the S and G2/M phases .

Biochemical Pathways

The inhibition of CDK2 by this compound affects the cell cycle regulation pathway . This results in the arrest of cells at the S and G2/M phases, disrupting the normal cell cycle progression . The downstream effects of this disruption include the induction of apoptosis .

Pharmacokinetics

The compound displayed sub-micromolar antiproliferative activity against a panel of 13 cancer cell lines , suggesting it has sufficient bioavailability to exert its effects.

Result of Action

The result of the action of this compound is the induction of apoptosis in cancer cells . This is due to the disruption of the cell cycle caused by the inhibition of CDK2 .

Safety and Hazards

特性

IUPAC Name |

4-(1-methylpyrazol-4-yl)pyrimidin-2-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N5/c1-13-5-6(4-11-13)7-2-3-10-8(9)12-7/h2-5H,1H3,(H2,9,10,12) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRWPRECNHMIJBI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=N1)C2=NC(=NC=C2)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9N5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(4-{[5-(1,3-benzodioxol-5-yl)-1H-pyrazol-1-yl]sulfonyl}phenyl)acetamide](/img/structure/B2574730.png)

![{5-Methylimidazo[1,2-a]pyridin-8-yl}boronic acid hydrochloride](/img/structure/B2574731.png)

![3-(2-(4-benzylpiperazin-1-yl)-2-oxoethyl)-7-(4-fluorophenyl)-1H-pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione](/img/structure/B2574734.png)

![2-[({3-[2-(Benzyloxy)phenyl]-1,2,4-oxadiazol-5-yl}methyl)sulfanyl]-5,6-dimethyl-4-pyrimidinol](/img/structure/B2574735.png)

![1,3-dimethyl-8-[(2-methylpiperidin-1-yl)methyl]-7-[(E)-3-phenylprop-2-enyl]purine-2,6-dione](/img/structure/B2574736.png)

![lithium(1+) ion 2-[4-(3-{[(tert-butoxy)carbonyl]amino}propyl)-1H-1,2,3-triazol-1-yl]acetate](/img/structure/B2574737.png)

![2-[4-[(7-Fluoro-4-oxoquinazolin-3-yl)methyl]piperidin-1-yl]pyridine-3-carbonitrile](/img/structure/B2574748.png)